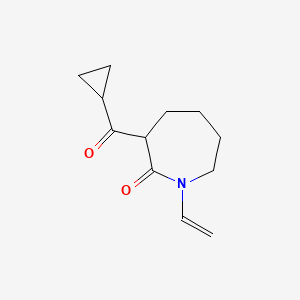
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is an organic compound that features a cyclopropylcarbonyl group attached to a vinylazepan-2-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of vinylazepan-2-one derivatives using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the cyclopropylcarbonyl group being introduced to the vinylazepan-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions. For example, the use of reusable catalysts such as Amberlyst-35 in a continuous-flow system can facilitate the synthesis of cyclopropylcarbonyl derivatives .
化学反应分析
Types of Reactions
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopropylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylcarbonyl derivatives.
科学研究应用
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cycloaddition reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially affecting enzyme activity and protein function .
相似化合物的比较
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Vinylazepan-2-one derivatives: Compounds with similar azepan-2-one structures.
Uniqueness
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is unique due to the combination of the cyclopropylcarbonyl and vinylazepan-2-one moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(cyclopropanecarbonyl)-1-ethenylazepan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-2-13-8-4-3-5-10(12(13)15)11(14)9-6-7-9/h2,9-10H,1,3-8H2 |
InChI 键 |
MERUAEPBKCPSAI-UHFFFAOYSA-N |
规范 SMILES |
C=CN1CCCCC(C1=O)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)







![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)


